2-Hexanone-1,1,1,3,3-d5 2-Hexanone-1,1,1,3,3-d5
Brand Name: Vulcanchem
CAS No.: 4840-82-8
VCID: VC2313911
InChI: InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2
SMILES: CCCCC(=O)C
Molecular Formula: C6H12O
Molecular Weight: 105.19 g/mol

2-Hexanone-1,1,1,3,3-d5

CAS No.: 4840-82-8

Cat. No.: VC2313911

Molecular Formula: C6H12O

Molecular Weight: 105.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hexanone-1,1,1,3,3-d5 - 4840-82-8

Specification

CAS No. 4840-82-8
Molecular Formula C6H12O
Molecular Weight 105.19 g/mol
IUPAC Name 1,1,1,3,3-pentadeuteriohexan-2-one
Standard InChI InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2
Standard InChI Key QQZOPKMRPOGIEB-ZTIZGVCASA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)C([2H])([2H])CCC
SMILES CCCCC(=O)C
Canonical SMILES CCCCC(=O)C

Introduction

Chemical Identity and Structure

Molecular Identity

Physical and Chemical Properties

Fundamental Physical Properties

2-Hexanone-1,1,1,3,3-d5 has a molecular weight of 105.19 g/mol as determined by computational methods, which is approximately 5 mass units greater than its non-deuterated counterpart . The exact mass of the compound is 105.120198732 Da, reflecting the precise isotopic contribution of the five deuterium atoms . The compound retains most of the physical characteristics of standard 2-hexanone, appearing as a colorless liquid with a characteristic ketone odor. Like its non-deuterated analog, it has limited water solubility but good solubility in organic solvents due to its predominantly hydrocarbon structure .

Computed Molecular Properties

Several computed properties provide insight into the molecular behavior of 2-Hexanone-1,1,1,3,3-d5. The compound has an XLogP3 value of 1.4, indicating moderate lipophilicity that influences its distribution in biological systems . It features no hydrogen bond donors (Hydrogen Bond Donor Count = 0) but possesses one hydrogen bond acceptor site at the carbonyl oxygen (Hydrogen Bond Acceptor Count = 1) . The molecule contains three rotatable bonds, contributing to its conformational flexibility . These properties collectively influence how the compound interacts with biological systems and analytical instruments, making it particularly useful as a tracer molecule.

Spectroscopic Properties

The spectroscopic properties of 2-Hexanone-1,1,1,3,3-d5 are particularly valuable for analytical applications. The compound's mass spectrum shows characteristic fragmentation patterns that differ from those of non-deuterated 2-hexanone due to the presence of the deuterium atoms . These distinct fragmentation patterns can be observed in the appearance energy data, where various ionic fragments show specific energy requirements for formation . The deuterium labeling also affects the infrared and NMR spectroscopic properties, with distinctive shifts in vibrational frequencies and nuclear magnetic resonance signals compared to the non-deuterated compound. These spectroscopic differences provide researchers with powerful tools for tracking the compound in complex mixtures and reaction systems.

Synthesis and Preparation

Deuteration Methods

The synthesis of 2-Hexanone-1,1,1,3,3-d5 typically involves selective deuteration of 2-hexanone or related precursors. The process requires carefully controlled reaction conditions to ensure that deuterium incorporation occurs specifically at the desired positions . Common approaches include base-catalyzed hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) as the deuterium source. The selective deuteration at positions 1 and 3 requires strategic synthetic planning, often involving multiple steps to achieve the desired deuterium distribution pattern. The synthetic routes must be designed to minimize isotope scrambling, which could lead to undesired deuterium incorporation at other positions in the molecule.

Purification Techniques

After synthesis, purification of 2-Hexanone-1,1,1,3,3-d5 is crucial to obtain a high-purity product suitable for analytical applications. Purification typically involves a combination of techniques such as distillation, column chromatography, and recrystallization depending on the specific synthetic route employed. The purification process must be carefully optimized to separate the desired deuterated product from any non-deuterated or partially deuterated byproducts. Quality control of the final product often involves mass spectrometric analysis to confirm the correct deuterium incorporation pattern and to determine the isotopic purity of the compound. High isotopic purity is essential for applications where the compound is used as an internal standard or tracer molecule in analytical studies.

Chemical Reactions and Behavior

Reaction Profile

2-Hexanone-1,1,1,3,3-d5 participates in most of the chemical reactions characteristic of ketones, with reaction rates that may differ slightly from the non-deuterated analog due to kinetic isotope effects . The carbonyl group undergoes typical nucleophilic addition reactions with various reagents, including reduction to alcohols with reducing agents like sodium borohydride or lithium aluminum hydride. The compound can also undergo condensation reactions with amines to form imines, and with other carbonyl compounds in aldol-type reactions. Oxidation reactions can convert the molecule to carboxylic acids or esters depending on the oxidizing agents employed. The presence of deuterium atoms can influence reaction rates and mechanisms, making this compound valuable for mechanistic studies of ketone reactions.

Isotope Effects

The deuterium labeling in 2-Hexanone-1,1,1,3,3-d5 introduces significant kinetic isotope effects that can alter reaction rates compared to non-deuterated 2-hexanone . Primary kinetic isotope effects are observed when bonds to deuterium are broken or formed during the rate-determining step of a reaction, typically resulting in slower reaction rates. Secondary kinetic isotope effects may also be observed when the deuterium atoms are adjacent to the reaction center. These isotope effects make 2-Hexanone-1,1,1,3,3-d5 a valuable tool for investigating reaction mechanisms, as the relative rates of reaction between deuterated and non-deuterated compounds can provide insights into the nature of the transition state and the rate-determining step. In metabolic studies, these isotope effects can help elucidate enzyme mechanisms and metabolic pathways.

Applications in Research

Metabolic Studies

2-Hexanone-1,1,1,3,3-d5 serves as a powerful tool in metabolic studies where tracking the fate of specific molecules through biological systems is crucial . The deuterium labeling provides a distinctive mass signature that can be detected using mass spectrometry, allowing researchers to follow the compound's metabolic transformations with high specificity and sensitivity. This capability is particularly valuable in studies of microbial metabolism, where the compound can help elucidate metabolic pathways and quantify metabolic fluxes . The strategic positioning of deuterium atoms at the 1,1,1,3,3 positions allows researchers to track specific carbon atoms through metabolic processes, providing detailed insights into the mechanisms of enzymatic reactions and the regulation of metabolic networks.

Analytical Standards and Tracer Studies

As an isotopically labeled compound, 2-Hexanone-1,1,1,3,3-d5 is extensively used as an internal standard in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . The compound's distinct mass and similar chemical behavior to non-deuterated 2-hexanone make it an ideal internal standard for quantitative analysis of related compounds in complex matrices. In tracer studies, researchers can introduce the deuterated compound into biological or chemical systems and monitor its transformation and distribution by measuring the presence of the heavier isotope . This approach allows for precise quantification of reaction rates, metabolic fluxes, and pathway contributions in both in vitro and in vivo systems, contributing significantly to our understanding of biochemical processes.

Mass Spectrometry Data

Ion Energetics

The gas phase ion energetics data provides valuable information about the fragmentation behavior of 2-Hexanone-1,1,1,3,3-d5 in mass spectrometry . According to the NIST database, several characteristic fragment ions have been identified along with their respective appearance energies, as shown in Table 1 . These data reveal how the molecule fragments under electron impact ionization, providing insights into its structural features and bond strengths. The appearance energies indicate the minimum energy required to form specific fragment ions, which can be used to distinguish this compound from related molecules in mass spectrometric analyses. The fragmentation pattern is influenced by the presence of deuterium atoms, resulting in distinctive mass shifts compared to non-deuterated analogs.

Table 1: Appearance Energy Determinations for 2-Hexanone-1,1,1,3,3-d5

IonAE (eV)Other ProductsMethodReference
C₂D₃O⁺12.2 ± 0.2?EIMcLafferty, McAdoo, et al., 1969
C₃HD₅O⁺10.4 ± 0.2C₃H₆EIMcLafferty, McAdoo, et al., 1969
C₄H₂D₅O⁺10.9 ± 0.2C₂H₅EIMcLafferty, McAdoo, et al., 1969
C₅H₄D₅O⁺9.5 ± 0.2CH₃EIMcLafferty, McAdoo, et al., 1969
C₅H₇D₂O⁺10.2 ± 0.2CD₃EIMcLafferty, McAdoo, et al., 1969

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